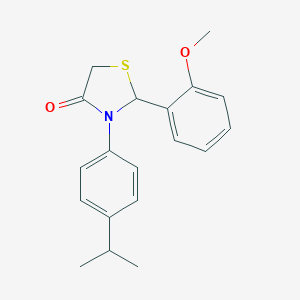
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, also known as IMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has a wide range of biochemical and physiological effects. Studies have shown that 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one can modulate various enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in various disease states.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in laboratory experiments is its relatively low cost and ease of synthesis. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is also highly stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. One potential avenue of research is to further investigate the mechanism of action of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one and its effects on various signaling pathways involved in cancer cell growth and proliferation. Another potential direction is to investigate the potential use of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further research is needed to investigate the potential use of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in the treatment of various inflammatory and oxidative stress-related diseases.
合成法
The synthesis of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-isopropylbenzaldehyde with 2-methoxybenzylamine in the presence of acetic acid to form the Schiff base. This Schiff base is then reacted with thioacetamide to produce 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is a relatively straightforward process and can be performed using standard laboratory techniques.
科学的研究の応用
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is in the field of cancer research. Studies have shown that 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
製品名 |
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H21NO2S |
分子量 |
327.4 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S/c1-13(2)14-8-10-15(11-9-14)20-18(21)12-23-19(20)16-6-4-5-7-17(16)22-3/h4-11,13,19H,12H2,1-3H3 |
InChIキー |
IZNBERVSWBXOPX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)